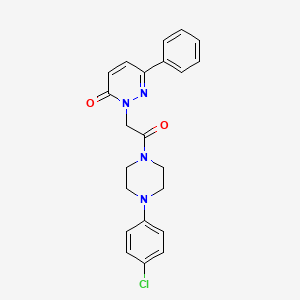![molecular formula C24H24ClN5O3 B11139327 N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139327.png)
N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
- The core structure consists of a triazatricyclo[8.4.0.03,8]tetradeca ring system.
- It contains a 2-oxo group (a ketone) and an imino group (a nitrogen double-bonded to a carbon).
- The substituents include a 2-chlorophenylmethyl group, a 3-methoxypropyl group, and a methyl group.
- Overall, it’s a fascinating compound with potential applications in various fields.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves complex multistep reactions.
- Industrial production methods may involve large-scale synthesis using specialized equipment and optimized conditions.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound could undergo various reactions:
Oxidation: The ketone group could be oxidized to a carboxylic acid or other functional groups.
Reduction: Reduction of the imino group could yield an amine.
Substitution: The chlorophenylmethyl group could undergo substitution reactions.
- Common reagents and conditions would depend on the specific reaction.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
- To determine the mechanism, we’d need experimental data. we can speculate:
- It might interact with specific receptors or enzymes due to its unique structure.
- Pathways related to cell signaling, metabolism, or gene expression could be affected.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds. you could explore related heterocyclic structures or compounds with similar functional groups.
Remember that this compound’s detailed study would require access to specialized databases and research articles
Properties
Molecular Formula |
C24H24ClN5O3 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H24ClN5O3/c1-15-7-5-10-30-21(15)28-22-18(24(30)32)13-17(20(26)29(22)11-6-12-33-2)23(31)27-14-16-8-3-4-9-19(16)25/h3-5,7-10,13,26H,6,11-12,14H2,1-2H3,(H,27,31) |
InChI Key |
LOPMDGCZOMWOER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11139272.png)
![2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11139274.png)

![ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate](/img/structure/B11139289.png)

![N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11139301.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139308.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11139311.png)
![6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11139317.png)
![1-(3,4-Dimethoxyphenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139318.png)
![4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11139319.png)
![1-(4-Chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139326.png)
![5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B11139335.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139340.png)
